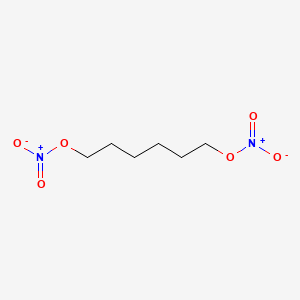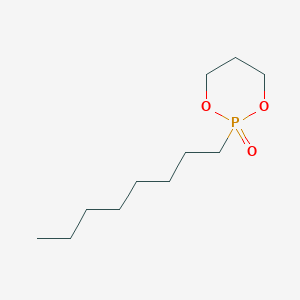
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide is a cyclic organophosphorus compound. It belongs to the class of 1,3,2-dioxaphosphorinane oxides, which are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound features a phosphorus atom bonded to an oxygen atom within a six-membered ring, which imparts distinct chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of octanol with a suitable phosphorus-containing reagent. One common method is the reaction of octanol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired dioxaphosphorinane oxide. The reaction conditions generally include:
Solvent: Dry toluene or diethyl ether
Temperature: Reflux conditions
Reagents: Phosphorus oxychloride, triethylamine, octanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide to its corresponding phosphine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus-bound oxygen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Phosphine derivatives.
Substitution: Substituted dioxaphosphorinane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antitumor agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized as a flame retardant and in the production of specialty polymers.
Wirkmechanismus
The mechanism of action of 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity. The pathways involved include:
Covalent modification: Formation of stable phosphorus-oxygen or phosphorus-nitrogen bonds.
Enzyme inhibition: Inhibition of enzymes through covalent modification of active site residues.
Vergleich Mit ähnlichen Verbindungen
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide can be compared with other similar compounds such as:
- 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Polyfluoroalkoxy-1,3,2-dioxaphosphorinane oxides
Uniqueness
The uniqueness of this compound lies in its octyl group, which imparts distinct hydrophobic properties and influences its reactivity and applications. Compared to other dioxaphosphorinane oxides, the octyl group enhances its potential as a flame retardant and its interactions with biological systems.
Eigenschaften
CAS-Nummer |
122833-43-6 |
|---|---|
Molekularformel |
C11H23O3P |
Molekulargewicht |
234.27 g/mol |
IUPAC-Name |
2-octyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H23O3P/c1-2-3-4-5-6-7-11-15(12)13-9-8-10-14-15/h2-11H2,1H3 |
InChI-Schlüssel |
YRYCHDSDGKXUKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCP1(=O)OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



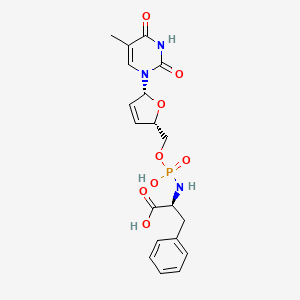


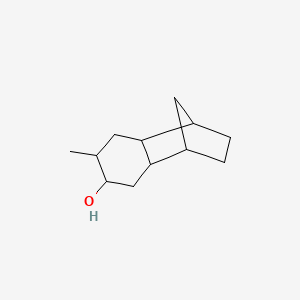
![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
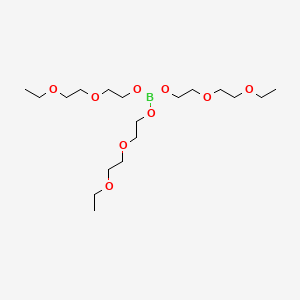
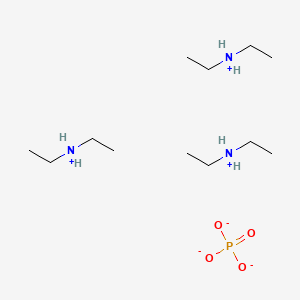
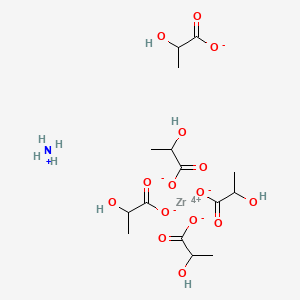
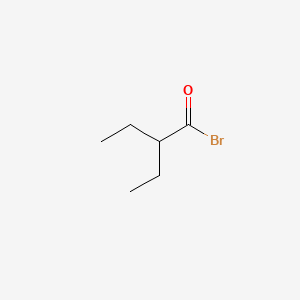
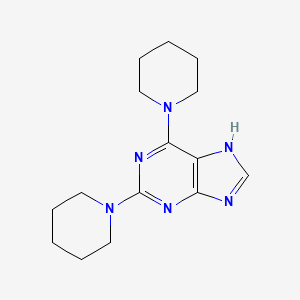

![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)
